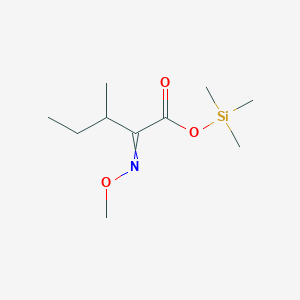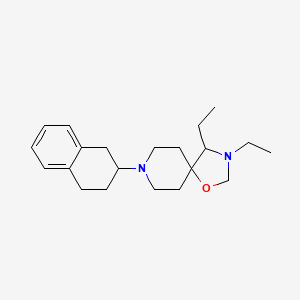
Spiro(oxazolidine-5,4'-piperidine), 3,4-diethyl-1'-(1,2,3,4-tetrahydro-2-naphthyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,4’-Diethyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)spiro[piperidine-4,5’-oxazolidine] is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a tetrahydronaphthalene moiety, a piperidine ring, and an oxazolidine ring. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Diethyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)spiro[piperidine-4,5’-oxazolidine] typically involves multiple steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the catalytic hydrogenation of naphthalene using nickel catalysts.
Synthesis of the Piperidine Ring: Piperidine can be synthesized via the hydrogenation of pyridine.
Formation of the Oxazolidine Ring: This involves the reaction of an amino alcohol with an aldehyde or ketone.
Spirocyclization: The final step involves the spirocyclization reaction where the tetrahydronaphthalene moiety is fused with the piperidine and oxazolidine rings under specific conditions, often involving acid or base catalysis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, forming various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxazolidine ring, potentially leading to ring-opening reactions.
Substitution: The compound can participate in substitution reactions, especially at the piperidine ring, where nucleophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3’,4’-Diethyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)spiro[piperidine-4,5’-oxazolidine] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3’,4’-Diethyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)spiro[piperidine-4,5’-oxazolidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): Shares the tetrahydronaphthalene moiety but lacks the spirocyclic structure.
Piperidine: Contains the piperidine ring but does not have the tetrahydronaphthalene or oxazolidine rings.
Oxazolidine: Features the oxazolidine ring but lacks the other components of the compound.
Uniqueness
The uniqueness of 3’,4’-Diethyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)spiro[piperidine-4,5’-oxazolidine] lies in its spirocyclic structure, which imparts specific chemical properties and potential biological activities not found in the individual components or simpler analogs.
Propiedades
Número CAS |
52109-31-6 |
|---|---|
Fórmula molecular |
C21H32N2O |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
3,4-diethyl-8-(1,2,3,4-tetrahydronaphthalen-2-yl)-1-oxa-3,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C21H32N2O/c1-3-20-21(24-16-22(20)4-2)11-13-23(14-12-21)19-10-9-17-7-5-6-8-18(17)15-19/h5-8,19-20H,3-4,9-16H2,1-2H3 |
Clave InChI |
JTNZLQZXOOINRG-UHFFFAOYSA-N |
SMILES canónico |
CCC1C2(CCN(CC2)C3CCC4=CC=CC=C4C3)OCN1CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


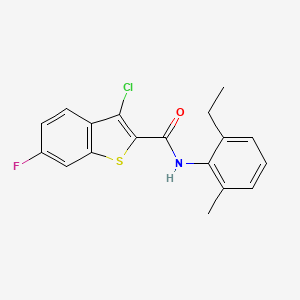
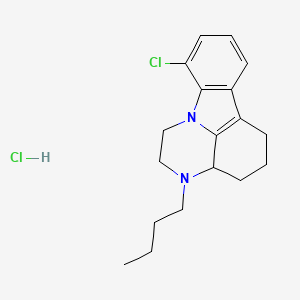
![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)

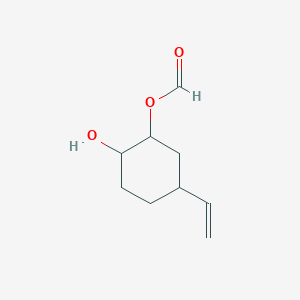
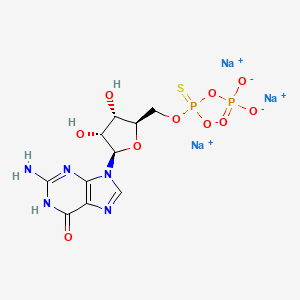

![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
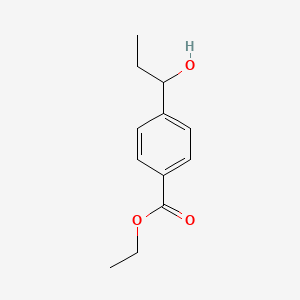
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)
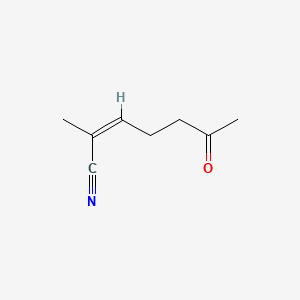
![Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl-](/img/structure/B13805521.png)
![Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline](/img/structure/B13805530.png)
